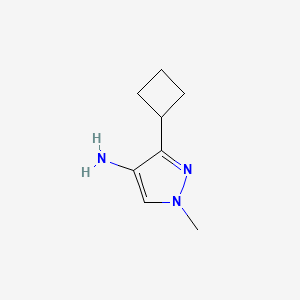
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE is a chemical compound with the molecular formula C8H13N3. It is a member of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a cyclobutyl group attached to the pyrazole ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of cyclobutanone with hydrazine to form the cyclobutyl hydrazone intermediate. This intermediate is then subjected to cyclization with methylhydrazine to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclobutyl hydrazone and its subsequent cyclization. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Lacks the cyclobutyl group, resulting in different chemical properties.
3-Cyclobutyl-1H-pyrazol-4-amine: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE is unique due to the presence of both cyclobutyl and methyl groups on the pyrazole ring
特性
CAS番号 |
1393101-18-2 |
|---|---|
分子式 |
C8H13N3 |
分子量 |
151.21 |
IUPAC名 |
3-cyclobutyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-11-5-7(9)8(10-11)6-3-2-4-6/h5-6H,2-4,9H2,1H3 |
InChIキー |
YHMJZEHNPAQYLH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C2CCC2)N |
正規SMILES |
CN1C=C(C(=N1)C2CCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















